

"N-methyl-1-(oxetan-3-yl)methanamine" molecular weight and formula

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Compound of Interest

Compound Name: *N-methyl-1-(oxetan-3-yl)methanamine*

Cat. No.: *B1403293*

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An In-depth Technical Guide to **N-methyl-1-(oxetan-3-yl)methanamine** for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out as a uniquely powerful motif. This guide focuses on **N-methyl-1-(oxetan-3-yl)methanamine**, a versatile building block that embodies the strategic advantages of the oxetane scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its molecular properties, strategic applications, and a detailed, field-proven synthetic protocol. We will delve into the causality behind its utility, grounding our discussion in the principles of physical organic chemistry and contemporary drug design.

Molecular Profile and Physicochemical Properties

N-methyl-1-(oxetan-3-yl)methanamine is a secondary amine featuring a strained four-membered oxetane ring. Its structure is deceptively simple, yet it offers a sophisticated tool for modulating molecular properties. The core data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[1]
CAS Number	1408076-16-3	[1]
Appearance	White powder	[2]
Storage	Sealed in dry, 2-8°C, keep in dark place	[3]

A critical parameter for any amine in a drug candidate is its basicity (pKa). While experimental data for this specific molecule is not readily available, the pKa of its secondary amine is significantly influenced by the adjacent oxetane ring. The electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect, which stabilizes the neutral form of the amine relative to its protonated (ammonium) form. This effect has been shown to reduce the pKa of an adjacent amine by approximately 1.9 units compared to a cyclopentylmethylamine analogue.[4] This modulation is a key strategic advantage; lowering the pKa can reduce unwanted interactions with acidic targets (like hERG) and ensure a higher proportion of the neutral, membrane-permeable species at physiological pH, thereby improving absorption and distribution.

The Oxetane Moiety: A Strategic Asset in Medicinal Chemistry

The incorporation of an oxetane ring is a deliberate strategy to overcome common challenges in drug discovery, such as poor solubility, high metabolic lability, and undesirable lipophilicity.

Bioisosterism and Property Modulation

The oxetane moiety is frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[4]

- As a gem-Dimethyl Surrogate: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring of similar size can dramatically improve aqueous solubility and reduce the

metabolic risk associated with oxidation of methyl groups, without introducing a hydrogen-bond donor.

- As a Carbonyl Surrogate: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking a carbonyl group. However, unlike a ketone, it is metabolically robust and imparts a distinct three-dimensional exit vector for further substitution.

Impact on Pharmacokinetics (PK)

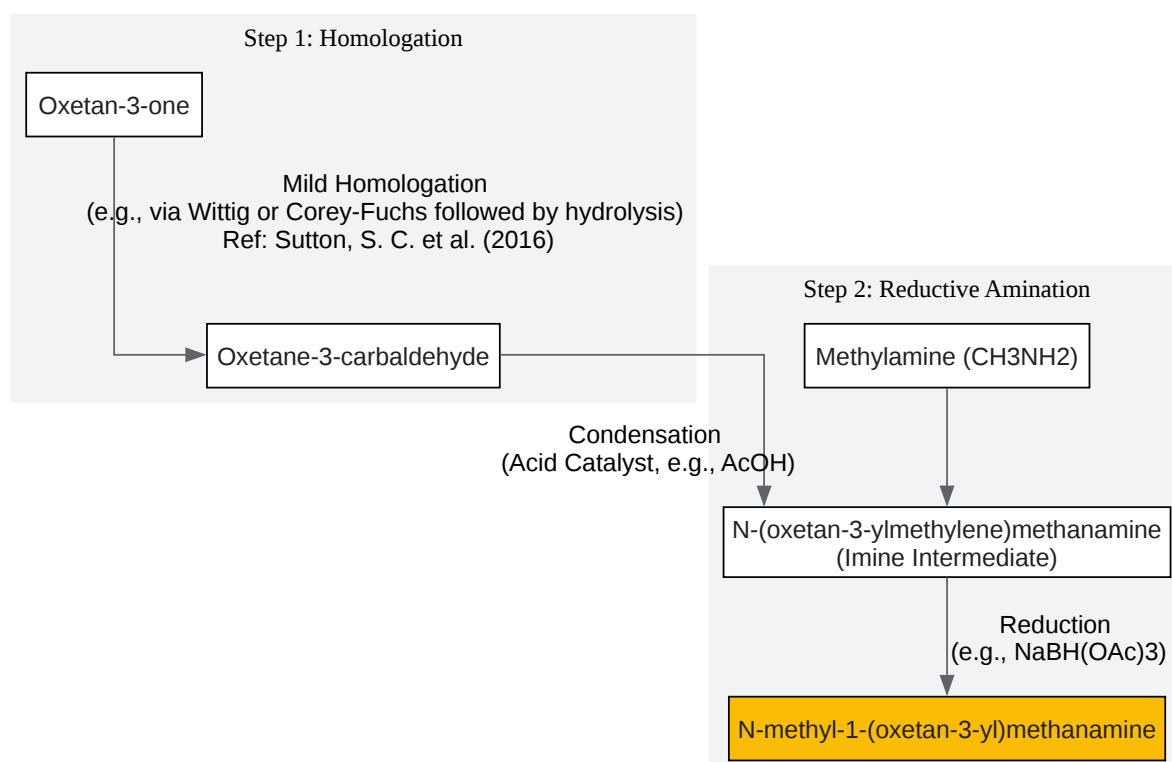
The primary driver for using building blocks like **N-methyl-1-(oxetan-3-yl)methanamine** is the predictable and positive impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

- Solubility: The inherent polarity of the ether oxygen in the strained ring significantly enhances aqueous solubility, a frequent hurdle in drug development.
- Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation by cytochrome P450 enzymes. Placing it adjacent to a metabolically labile site, such as the N-methyl group in this fragment, can sterically shield the site from enzymatic attack, thereby increasing the compound's half-life.^[5]
- Lipophilicity (LogD): Introduction of an oxetane has been shown to lower the octanol-water distribution coefficient (LogD), reducing the risk of off-target toxicities associated with high lipophilicity.^[5]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical building block. **N-methyl-1-(oxetan-3-yl)methanamine** is most effectively synthesized via a one-pot reductive amination protocol starting from the commercially available oxetan-3-one. This approach is favored for its high efficiency, operational simplicity, and mild reaction conditions that preserve the sensitive oxetane ring.

The logical workflow for the synthesis is depicted below. It involves a homologation of oxetan-3-one to oxetane-3-carbaldehyde, followed by the key reductive amination step.



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Caption: Synthetic workflow for **N-methyl-1-(oxetan-3-yl)methanamine**.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of oxetane-3-carbaldehyde to the target compound. The choice of sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde prematurely and is highly selective for the protonated imine intermediate, minimizing side reactions.^[6]

Materials:

- Oxetane-3-carbaldehyde (1.0 eq)
- Methylamine (2.0 M solution in THF, 1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq)
- Acetic Acid (AcOH , 0.1 eq)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add a solution of oxetane-3-carbaldehyde (1.0 eq) in anhydrous DCM.
- Imine Formation: Add methylamine solution (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The acetic acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
- Monitoring: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aldehyde spot is a key indicator.
- Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent temperature spikes that could degrade the strained oxetane ring.
- Reaction Completion: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure **N-methyl-1-(oxetan-3-yl)methanamine**.
- **Validation:** The structure and purity of the final product must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Applications and Strategic Use in Drug Development

N-methyl-1-(oxetan-3-yl)methanamine serves as a valuable building block for introducing a key pharmacophore into lead compounds. Its secondary amine provides a convenient handle for further elaboration via amide coupling, reductive amination with another carbonyl, or nucleophilic substitution reactions.

For instance, in a kinase inhibitor program, this fragment could be coupled to a heterocyclic core to probe a solvent-exposed region of the ATP-binding pocket. The oxetane would be projected into the solvent, enhancing solubility, while the N-methyl group could be oriented to fill a small hydrophobic pocket or be replaced to alter potency and selectivity. While no marketed drugs contain this exact fragment, numerous clinical candidates leverage the 3-amino-oxetane motif to achieve superior drug-like properties.^[4]

Safety and Handling

While a specific safety data sheet for **N-methyl-1-(oxetan-3-yl)methanamine** is not universally published, related aminomethyloxetanes are classified with hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage.^[7] Therefore, standard laboratory precautions should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended by suppliers.

Conclusion

N-methyl-1-(oxetan-3-yl)methanamine is more than a simple chemical reagent; it is a product of rational design principles aimed at solving pervasive issues in drug discovery. Its unique combination of a property-enhancing oxetane ring and a synthetically versatile secondary amine makes it an invaluable tool for medicinal chemists. By providing predictable improvements in solubility, metabolic stability, and lipophilicity, while also allowing for fine-tuning of basicity, this building block empowers the creation of safer and more effective drug candidates.

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